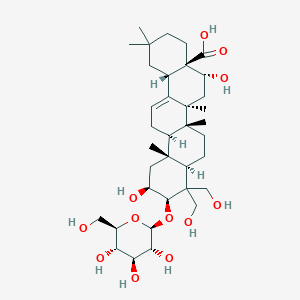

3-O-beta-D-Glucopyranosylplatycodigenin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-O-Beta-D-Glucopyranosylplatycodigenin: Este compuesto exhibe actividades biológicas significativas, incluyendo efectos antiproliferativos contra ciertas líneas celulares .

Aplicaciones Científicas De Investigación

Química: 3-O-Beta-D-Glucopyranosylplatycodigenin se utiliza en la investigación química para estudiar sus propiedades estructurales y reactividad .

Biología: En la investigación biológica, este compuesto se investiga por sus efectos antiproliferativos en varias líneas celulares, lo que lo convierte en un posible candidato para la investigación del cáncer .

Medicina: Las propiedades antiinflamatorias y antitumorales del compuesto son de interés en la investigación médica, particularmente para desarrollar nuevos agentes terapéuticos .

Direcciones Futuras

The major absorbed platycosides, including 3-O-beta-D-Glucopyranosylplatycodigenin, were found in rat plasma following a single oral dose of total saponins . This suggests that these compounds could potentially be absorbed in vivo. The findings from this study could support future research on the identification of bioactive platycosides in vivo and lay the foundation for the development of new treatments .

Mecanismo De Acción

3-O-Beta-D-Glucopyranosylplatycodigenin ejerce sus efectos a través de varias vías moleculares. Se dirige a proteínas y enzimas específicas involucradas en la proliferación celular y la apoptosis. La actividad antiproliferativa del compuesto se debe principalmente a su capacidad para inhibir el crecimiento de ciertas líneas celulares al inducir el arresto del ciclo celular y promover la apoptosis .

Análisis Bioquímico

Biochemical Properties

3-O-beta-D-Glucopyranosylplatycodigenin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the proliferation of HSC-T6 cells, a type of hepatic stellate cell, with an IC50 value of 13.36 μM . This interaction suggests that this compound may modulate enzymes involved in cell cycle regulation and apoptosis.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, this compound affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis . This inhibition is likely due to direct binding interactions with the active sites of these enzymes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound have been studied extensively. In laboratory settings, its stability and degradation over time are critical factors. The compound is relatively stable under standard storage conditions but may degrade when exposed to light and moisture . Long-term studies have shown that this compound maintains its biological activity for several months when stored properly.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it exhibits beneficial effects such as anti-inflammatory and anti-tumor activities. At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This interaction affects the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is known to accumulate in certain tissues, such as the liver and lungs, where it exerts its biological effects . The compound’s distribution is influenced by its lipophilicity and affinity for cellular transporters.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function are affected by its localization, with nuclear localization being associated with modulation of gene expression . Post-translational modifications, such as glycosylation, may also play a role in directing the compound to specific cellular compartments.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: 3-O-Beta-D-Glucopyranosylplatycodigenin se aísla típicamente de fuentes naturales, específicamente de las raíces de Platycodon grandiflorum . El proceso de extracción involucra varios pasos, incluyendo extracción con disolventes, cromatografía y cristalización para purificar el compuesto .

Métodos de Producción Industrial: La producción industrial de this compound no está ampliamente documentada, ya que se obtiene principalmente a través de métodos de extracción natural. Los avances en biotecnología y biología sintética pueden ofrecer potencial para la producción a gran escala en el futuro .

Análisis De Reacciones Químicas

Tipos de Reacciones: 3-O-Beta-D-Glucopyranosylplatycodigenin experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en el compuesto.

Reducción: Esta reacción puede alterar la estructura triterpenoide.

Sustitución: Esta reacción puede implicar el reemplazo de grupos funcionales dentro de la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes .

Comparación Con Compuestos Similares

Compuestos Similares:

- Ácido 3-O-Beta-D-Glucopyranosylplatycómico

- Platycosido E

- Platycosido G1

- Deapio-platycodina-D

- Lactona del ácido deapio-platycómico A

Unicidad: 3-O-Beta-D-Glucopyranosylplatycodigenin es único debido a su patrón específico de glicosilación y su potente actividad antiproliferativa. En comparación con compuestos similares, exhibe un mayor grado de actividad biológica, lo que lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

(4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H58O12/c1-31(2)10-11-36(30(45)46)19(12-31)18-6-7-22-32(3)13-20(40)28(48-29-27(44)26(43)25(42)21(15-37)47-29)35(16-38,17-39)23(32)8-9-33(22,4)34(18,5)14-24(36)41/h6,19-29,37-44H,7-17H2,1-5H3,(H,45,46)/t19-,20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32+,33+,34+,36+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVWWHYNAAZHQR-KNSUCORESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(CO)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H](C3(CO)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H58O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2990874.png)

![Tert-butyl 5-(2-chloropyrimidine-5-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2990876.png)

![N-(2-ethyl-6-methylphenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2990879.png)

![1-(2,5-dimethylphenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2990882.png)

![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2990884.png)

![2-Chloro-1-[2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholin-4-yl]propan-1-one](/img/structure/B2990886.png)

![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]but-2-ynamide](/img/structure/B2990888.png)